
N-(2-chlorobenzyl)-3-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3-cyclohexylpropanamide, also known as CCPA, is a chemical compound that belongs to the family of N-acylpropanamides. CCPA has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and immunology.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorobenzyl)-3-cyclohexylpropanamide is not fully understood, but it is believed to modulate the activity of various signaling pathways in cells. This compound has been shown to activate the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. This compound also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroscience, this compound has been found to reduce neuronal damage and inflammation, increase synaptic plasticity, and improve cognitive function. In pharmacology, this compound has been shown to have analgesic and anti-inflammatory effects, reduce fever and edema, and modulate the immune response. In immunology, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-3-cyclohexylpropanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and the need for further investigation into its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorobenzyl)-3-cyclohexylpropanamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics. Further research is needed to fully understand the therapeutic potential of this compound and to develop safe and effective treatments based on its properties.
Métodos De Síntesis
N-(2-chlorobenzyl)-3-cyclohexylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with cyclohexanone in the presence of a reducing agent, followed by acylation with 3-bromopropionyl chloride and subsequent reduction using lithium aluminum hydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-3-cyclohexylpropanamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and immunology. In neuroscience, this compound has been shown to exhibit neuroprotective effects by reducing neuronal damage and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. In immunology, this compound has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c17-15-9-5-4-8-14(15)12-18-16(19)11-10-13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZYBZHDDZRRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)
![5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5866289.png)

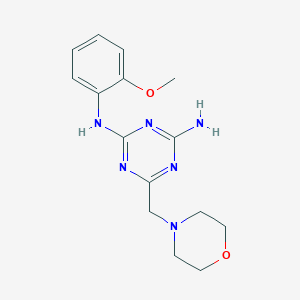
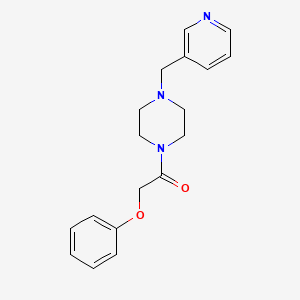
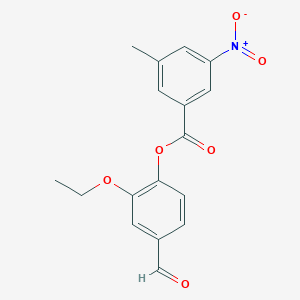
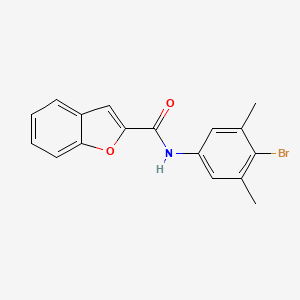
![{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5866318.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)

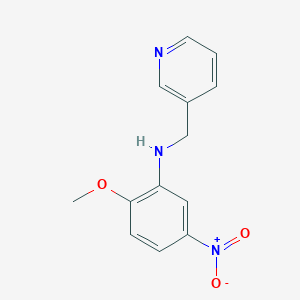
![4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5866378.png)
![methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5866384.png)